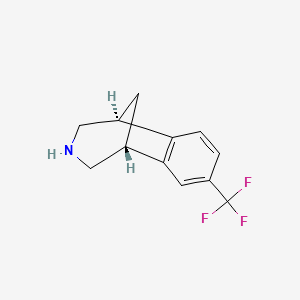
Mal-(CH2)5-Val-Cit-PAB-Eribulin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-(CH2)5-Val-Cit-PAB-Eribulin is a compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADCs). It combines the anti-microtubule agent Eribulin with a linker composed of Mal-(CH2)5-Val-Cit-PAB. This compound exhibits potent antitumor activity and is primarily used in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-(CH2)5-Val-Cit-PAB-Eribulin involves multiple steps, starting with the preparation of the linker Mal-(CH2)5-Val-Cit-PAB. This linker is then conjugated to Eribulin through a series of chemical reactions. The specific reaction conditions, including solvents, temperatures, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity. The compound is typically produced in specialized facilities equipped to handle complex chemical synthesis and purification .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-(CH2)5-Val-Cit-PAB-Eribulin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions within the molecule, leading to different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Applications De Recherche Scientifique
Mal-(CH2)5-Val-Cit-PAB-Eribulin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study drug-linker conjugates and their chemical properties.
Biology: Employed in cellular studies to investigate the effects of microtubule inhibition on cell proliferation.
Medicine: Utilized in cancer research to develop and test new ADCs for targeted cancer therapy.
Industry: Applied in the pharmaceutical industry for the development of new anticancer drugs
Mécanisme D'action
Mal-(CH2)5-Val-Cit-PAB-Eribulin exerts its effects by targeting microtubules within cancer cells. Eribulin binds to high-affinity sites on β-tubulin at the plus ends of growing microtubules, inhibiting their polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Auristatin: Another potent antitumor agent used in ADCs.
Camptothecins: A class of compounds that inhibit topoisomerase I and are used in cancer therapy.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used as chemotherapeutic agents.
Maytansinoids: Microtubule-targeting agents used in ADCs
Uniqueness
Mal-(CH2)5-Val-Cit-PAB-Eribulin is unique due to its specific combination of Eribulin and the Mal-(CH2)5-Val-Cit-PAB linker. This combination provides potent antitumor activity with targeted delivery, minimizing off-target effects and enhancing therapeutic efficacy .
Propriétés
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H97N7O19/c1-36(2)58(75-55(79)12-8-7-9-26-76-56(80)21-22-57(76)81)66(83)74-48(11-10-25-71-67(70)84)65(82)73-41-15-13-40(14-16-41)35-87-68(85)72-34-43(78)31-53-59(86-6)47-30-42(77)29-45-18-20-50-60(90-45)64-63-62(92-50)61-54(93-63)33-69(94-61,95-64)24-23-46-28-38(4)49(88-46)19-17-44-27-37(3)39(5)51(89-44)32-52(47)91-53/h13-16,21-22,36-37,43-54,58-64,78H,4-5,7-12,17-20,23-35H2,1-3,6H3,(H,72,85)(H,73,82)(H,74,83)(H,75,79)(H3,70,71,84)/t37-,43+,44+,45-,46+,47+,48+,49+,50+,51-,52+,53-,54-,58+,59-,60+,61+,62+,63-,64+,69+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPHEKOBJBAILU-AYOJXKTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN1C(=O)C=CC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN1C(=O)C=CC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H97N7O19 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-3-[2-(6-methylpyridin-3-yl)quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8201702.png)

![(3Z)-5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]-1H-indazol-6-yl]methylidene]-1H-indol-2-one;dihydrochloride](/img/structure/B8201719.png)








![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8201766.png)
